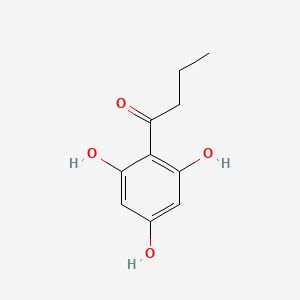

1-(2,4,6-三羟基苯基)丁烷-1-酮

描述

“1-(2,4,6-Trihydroxyphenyl)butan-1-one” is a chemical compound that is also known as a 2-acylphloroglucinol . It is also found in other fruits such as peaches, grapes, apples, various berries, vegetables, and in the bark of yew, maple, and pine .

Synthesis Analysis

The synthesis of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” can be achieved through the Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature with CuSO4.5H2O catalyst .

Molecular Structure Analysis

The molecular formula of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” is C10H12O4 . The exact mass is 196.073563 Da .

Physical And Chemical Properties Analysis

The molecular weight of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” is 196.2 g/mol . The density is 1.314 g/cm3 .

科学研究应用

晶体结构分析

1-(2,4,6-三羟基苯基)丁烷-1-酮及相关化合物因其晶体结构而受到研究。例如,施和姜(1999 年)使用 X 射线分析分析了类似化合物 4-羟基-3-亚甲基-4-(对硝基苯基)丁烷-2-酮 的结构,这可以提供对分子构型和材料科学中潜在应用的见解 (施和姜,1999).

生物活性及应用

一些研究探索了与 1-(2,4,6-三羟基苯基)丁烷-1-酮 相关的化合物的生物活性。例如,戴等人(2006 年)从内生真菌 Nodulisporium sp. 中分离出代谢物,该代谢物表现出除草剂、抗真菌和抗菌活性 (戴等人,2006)。王等人(2021 年)鉴定出 2-甲基-1-(2,3,4,6-四羟基苯基)丙烷-1-酮 和 (S)-2-甲基-1-(2,3,4,6-四羟基苯基)丁烷-1-酮 的新型衍生物,对革兰氏阴性菌和抗 H1299 细胞具有显着影响 (王等人,2021).

化学合成和改性

1-(2,4,6-三羟基苯基)丁烷-1-酮 衍生物的合成和改性对于各种化学应用至关重要。布莱恩和格林肖(1997 年)研究了 4-苯基丁烯-2-酮 电化学转化为 4-苯基丁烷-2-酮,这在有机合成中具有重要意义 (布莱恩和格林肖,1997)。莫拉德等人(2017 年)报道了使用多功能负载型 AuPd 纳米合金催化剂合成 4-(4-甲氧基苯基)丁烷-2-酮,证明了催化在化学反应中的重要性 (莫拉德等人,2017).

缓蚀和材料科学

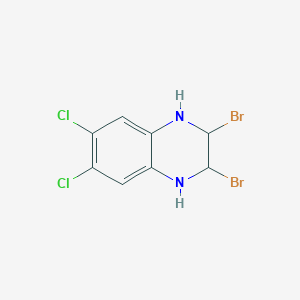

与 1-(2,4,6-三羟基苯基)丁烷-1-酮 相关的化合物因其在缓蚀中的潜力而受到研究,这对于材料保护至关重要。Olasunkanmi 等人(2016 年)探讨了喹喔啉衍生物在盐酸介质中对低碳钢的缓蚀潜力,这可以推而广之了解类似化合物的性质 (Olasunkanmi 等人,2016).

作用机制

Target of Action

A structurally similar compound, 1-(2,4,5-trihydroxyphenyl)butan-1-one, has been reported to act as an agonist of the acetylcholine receptor

Mode of Action

If it indeed targets the acetylcholine receptor like its structural analog, it would bind to the receptor and trigger a signaling cascade, resulting in the release of neurotransmitters like glutamate and GABA .

Biochemical Pathways

It is known that the compound is derived from the polyketide biosynthetic pathway . This pathway is responsible for the production of a wide variety of secondary metabolites in fungi and plants.

Result of Action

If it acts similarly to its structural analog, it could facilitate the transmission of acetylcholine’s effects on the nervous system .

属性

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h4-5,11,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFOTVGLNZUKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296973 | |

| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2437-62-9 | |

| Record name | NSC112933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}benzoate](/img/structure/B3050137.png)

![Benzimidazo[1,2-c]quinazoline](/img/structure/B3050141.png)

![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)